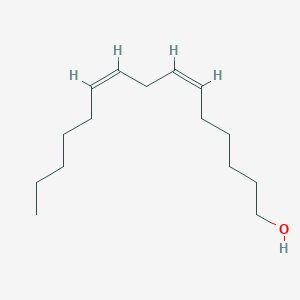

(Z)6,(Z)9-Pentadecadien-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H28O |

|---|---|

Molecular Weight |

224.38 g/mol |

IUPAC Name |

(6Z,9Z)-pentadeca-6,9-dien-1-ol |

InChI |

InChI=1S/C15H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h6-7,9-10,16H,2-5,8,11-15H2,1H3/b7-6-,10-9- |

InChI Key |

AVCYGYFZVWNDGB-HZJYTTRNSA-N |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCO |

Canonical SMILES |

CCCCCC=CCC=CCCCCCO |

Origin of Product |

United States |

Natural Occurrence and Distribution of Z 6, Z 9 Pentadecadien 1 Ol

Microorganism-Associated Occurrence of (Z)6,(Z)9-Pentadecadien-1-ol

This compound has also been identified in association with certain microorganisms, particularly fungi. Phytochemical analyses have detected its presence in studies involving plant-pathogenic fungi of the Fusarium genus. For instance, it has been listed as one of the bioactive compounds in studies concerning Fusarium oxysporum. This suggests a potential role for the compound in the metabolic or signaling pathways of these microorganisms.

Detection in Fermented Food Products

This compound has been identified as a volatile or semi-volatile compound in a variety of fermented food and beverage products. Its presence contributes to the complex aroma and flavor profiles of these items. Analytical studies using techniques such as gas chromatography-mass spectrometry (GC-MS) have confirmed its occurrence in several types of fruit wines and brandies.

For instance, the compound was detected in wine produced from Cavendish bananas (Musa sp., Group AAA) cv. Robusta. iihr.res.inresearchgate.net In a comparative analysis of banana juice and the resulting wine, (Z,Z)-6,9-Pentadecadien-1-ol was found in the wine at a relative abundance of 0.21%, whereas it was present in a much smaller proportion (0.03%) in the unfermented juice, suggesting its formation or release during the fermentation process. iihr.res.inresearchgate.net

In a different context, the compound 6,9-pentadecadien-1-ol was identified in mezcals that contain an agave worm (larva). The research suggests that this and other unsaturated compounds may be derived from the larvae, distinguishing these spirits from those without the worm. nih.gov

Table 1: Detection of this compound in Fermented Products

| Fermented Product | Cultivar/Type | Relative Abundance (%) | Source |

|---|---|---|---|

| Banana Wine | Cavendish cv. Robusta | 0.21 | iihr.res.inresearchgate.net |

| Old Plum Brandy | Not Specified | 0.14 | ftb.com.hr |

| Camellia japonica Petal Wine | Not Specified | Present | nih.gov |

Role of Associated Microbial Communities in its Presence

The presence of this compound in certain environments can be directly linked to the metabolic activities of microbial communities. Research has shown that bacteria, specifically species from the genus Bacillus, are capable of producing this compound.

A study involving the chemical analysis of organic extracts from Bacillus isolates identified (6Z,9Z)-Pentadeca-6,9-dien-1-ol as one of the produced metabolites. latakia-univ.edu.sy The analysis, conducted using gas chromatography-mass spectrometry (GC/MS), revealed varying amounts of the compound across different isolates, indicating that its production can be strain-specific. This finding underscores the role of microorganisms in synthesizing this alcohol, which may subsequently be found in environments or products where these bacteria are active. The synthesis of such compounds is part of the complex secondary metabolism of these microbes. latakia-univ.edu.sy

Table 2: Production of this compound by Bacillus Species

| Microbial Genus | Analytical Method | Relative Abundance (%) in Extracts | Source |

|---|

Animal-Derived Occurrence of this compound

Detection in Insect Species

The compound 6,9-pentadecadien-1-ol has been associated with insects in the context of certain fermented beverages. An analysis of mezcals containing agave larvae (worms) identified the presence of this alcohol. nih.gov The authors of the study suggested that the compound could originate from the larvae itself, distinguishing the chemical profile of these traditional spirits from those without the worm. nih.gov However, beyond this specific context, detailed research identifying this compound as a pheromone or another type of semiochemical directly produced by insect species was not found in the available search results.

Biosynthesis and Metabolic Pathways of Z 6, Z 9 Pentadecadien 1 Ol

Hypothetical Pathways for Fatty Acid Alcohol Biogenesis

The biosynthesis of fatty acid-derived pheromones, including alcohols, is a multi-step process originating from the primary metabolic pathway of fatty acid synthesis. frontiersin.org Insects have evolved to co-opt this fundamental process, introducing specific modifications to generate a vast diversity of chemical signals. nih.gov

Role of Fatty Acid Precursors and Elongation Systems

Most fatty acids in organisms have an even number of carbon atoms because they are synthesized from the two-carbon starter unit, acetyl-CoA. rsc.org The formation of an odd-chain fatty acid like the C15 precursor to (Z)6,(Z)9-Pentadecadien-1-ol would necessitate a different starting molecule.

The biosynthesis of odd-chain fatty acids (OCFAs) typically begins with a three-carbon primer, propionyl-CoA, instead of the usual acetyl-CoA. tandfonline.com This propionyl-CoA is then extended by the fatty acid synthase (FAS) complex, which sequentially adds two-carbon units derived from malonyl-CoA. tandfonline.com This process would proceed through several cycles of elongation until a 15-carbon saturated fatty acid, pentadecanoic acid, is formed. The production of OCFAs has been demonstrated in various engineered microbial systems and is a known, though less common, pathway in animal metabolism. frontiersin.orgresearchgate.net

Table 1: Key Components in Fatty Acid Synthesis

| Component | Function | Typical Starter Unit (Even-chain) | Required Starter Unit (Odd-chain) |

| Fatty Acid Synthase (FAS) | Multi-enzyme complex that catalyzes fatty acid elongation | Acetyl-CoA (C2) | Propionyl-CoA (C3) |

| Malonyl-CoA | Two-carbon donor for chain elongation | Yes | Yes |

Involvement of Desaturase Enzymes in Double Bond Formation

To create the two double bonds at the 6th and 9th carbon positions in the (Z) configuration, the saturated C15 fatty acyl-CoA precursor would need to undergo two separate desaturation steps catalyzed by specific fatty acid desaturase (FAD) enzymes. These enzymes are crucial for introducing unsaturation into fatty acid chains and are key to the diversity of moth pheromones. frontiersin.org

The process would likely involve:

Δ9-Desaturation: A Δ9-desaturase would first introduce a double bond between the 9th and 10th carbons of the pentadecanoyl-CoA chain, resulting in (Z)9-pentadecenoic acid.

Δ6-Desaturation: Subsequently, a Δ6-desaturase would act on this mono-unsaturated precursor to introduce a second double bond between the 6th and 7th carbons, yielding the final (Z,Z)-6,9-pentadecadienoic acid precursor.

The order of these desaturation events can vary between species. The high specificity of these desaturase enzymes in terms of both the position and the geometry (Z or E) of the double bond is a primary mechanism for generating species-specific pheromone components.

Table 2: Examples of Characterized Insect Desaturases

| Enzyme Type | Insect Species | Substrate | Product |

| Δ11-Desaturase | Spodoptera litura | C16:CoA | Z11-16:CoA |

| Δ9-Desaturase | Streltzoviella insularis | C16:CoA | Z9-16:CoA |

| Δ10-Desaturase | Grapholita molesta | C14:CoA | Z10-14:CoA |

| Bifunctional Desaturase | Bombyx mori | Z11-16:Acyl | E10,Z12-16:Acyl |

This table provides examples of known desaturases to illustrate their function; these are not directly involved in the synthesis of this compound.

Reductase-Mediated Conversion of Fatty Acids to Alcohols

The final step in the biosynthesis of the target alcohol is the reduction of the fatty acyl-CoA precursor. This conversion is catalyzed by a class of enzymes known as fatty acyl-CoA reductases (FARs). nih.gov These enzymes convert the carboxyl group of the fatty acyl-CoA into a hydroxyl group, forming the primary alcohol. frontiersin.org

In this hypothetical pathway, a specific FAR would reduce (Z,Z)-6,9-pentadecadienoyl-CoA to produce this compound. The specificity of FARs can vary, with some acting on a wide range of fatty acyl-CoAs and others showing preference for specific chain lengths and degrees of unsaturation. nih.gov This enzymatic step is a common terminal reaction in the biosynthesis of alcohol-based insect pheromones. nih.gov

Regulation of this compound Biosynthesis

The production of insect pheromones is a tightly regulated process, controlled by a combination of genetic, enzymatic, and external factors to ensure that pheromones are released at the appropriate time for mating.

Genetic and Enzymatic Control Mechanisms

The biosynthesis of pheromones is often under hormonal control. In many moth species, a key regulator is the Pheromone Biosynthesis Activating Neuropeptide (PBAN). This neuropeptide is released from the subesophageal ganglion and acts on the pheromone gland cells to initiate a signal cascade that activates or upregulates the activity of key enzymes in the biosynthetic pathway, particularly the reductases involved in the final conversion step.

Genetic control is exerted through the tissue-specific expression of the genes encoding the specialized enzymes required for pheromone synthesis, such as the unique desaturases and reductases. The expression levels of these genes can be influenced by the insect's developmental stage and circadian rhythms, ensuring pheromone production coincides with sexual maturity and optimal mating periods.

Environmental and Agronomic Factors Influencing Biosynthetic Rates

Pheromone production in insects is not solely determined by internal factors; it is also highly responsive to environmental cues. These factors can significantly influence the rate of biosynthesis and the timing of pheromone release.

Photoperiod: The daily cycle of light and dark is a primary regulator of mating behavior and pheromone production in many insects. Females often produce and release pheromones only during a specific scotophase (dark period).

Temperature: Temperature affects the metabolic rate of insects and can influence the activity of biosynthetic enzymes. Extreme temperatures can suppress or halt pheromone production.

Host Plant Availability: For many herbivorous insects, the presence and quality of a suitable host plant are necessary for sexual maturation and can be a prerequisite for initiating pheromone biosynthesis. Volatiles from the host plant can act as a signal to begin pheromone production.

Mating Status: Once a female has successfully mated, pheromone production is often significantly reduced or completely shut down to conserve energy and prevent further mating attempts.

Table 3: Factors Influencing Pheromone Biosynthesis

| Factor | Type | Effect on Biosynthesis |

| Photoperiod | Environmental | Regulates circadian rhythm of production and release |

| Temperature | Environmental | Affects enzymatic reaction rates |

| Host Plant Cues | Agronomic/Environmental | Can be required to trigger sexual maturation and synthesis |

| Hormones (e.g., PBAN) | Internal (Genetic/Enzymatic) | Activates key biosynthetic enzymes |

| Mating Status | Internal (Physiological) | Production is often inhibited post-mating |

Comparative Biosynthetic Strategies Across Diverse Organisms

The biosynthesis of this compound, while not exhaustively detailed for any single organism, can be inferred by comparing the well-established pathways of fatty acid synthesis and modification across different biological kingdoms. The production of this specific C15 di-unsaturated alcohol likely involves a conserved set of enzymatic reactions, with variations in enzyme specificity and substrate availability accounting for its presence in a diverse range of organisms, from terrestrial plants to insects and potentially marine life. The core biosynthetic logic involves the formation of a C15 fatty acid backbone, followed by sequential desaturation events and a final reduction to the alcohol.

The foundational step in the biosynthesis of odd-chain fatty acids, such as the C15 precursor to this compound, is the utilization of propionyl-CoA as a primer for fatty acid synthase (FAS) instead of the more common acetyl-CoA which initiates even-chain fatty acid synthesis. wikipedia.org This initial step is crucial for establishing the odd-numbered carbon chain. Following the creation of the saturated C15 backbone, pentadecanoic acid, a series of desaturation and reduction steps are necessary.

In plants, the de novo synthesis of fatty acids occurs in the plastids. aocs.orgnih.gov The resulting acyl chains can then be exported to the endoplasmic reticulum for further modification, such as desaturation by fatty acid desaturases (FADs) and reduction to alcohols by fatty acyl-CoA reductases (FARs). aocs.orgnih.gov While the specific enzymes in Ageratum conyzoides, a plant known to contain this compound, have not been characterized, the general pathway would likely follow this model. A putative pathway would involve a Δ6 desaturase acting on a C15 acyl carrier protein (ACP) or acyl-CoA substrate, followed by a Δ9 desaturation event. Subsequently, a fatty acyl-CoA reductase would convert the resulting (Z)6,(Z)9-pentadecadienoyl-CoA to the final alcohol product. The order of desaturation events can vary between organisms.

In insects, long-chain unsaturated alcohols are common components of pheromones. Their biosynthesis also originates from the fatty acid synthesis pathway. Oenocytes are specialized cells in insects known to be responsible for hydrocarbon and pheromone biosynthesis. Similar to plants, insects possess a suite of desaturases and reductases. The specificity of these enzymes is a key determinant of the final pheromone blend. For a C15 compound like this compound, an insect would likely employ a specific set of desaturases to introduce the double bonds at the Δ6 and Δ9 positions of a C15 fatty acyl-CoA precursor, followed by reduction by a fatty acyl-CoA reductase. The substrate specificity of these enzymes is often narrowly tuned to produce the precise isomeric composition required for effective chemical communication.

In marine organisms, particularly microalgae, the production of a wide array of unsaturated fatty acids is well-documented. While direct evidence for this compound biosynthesis is scarce, the enzymatic machinery is present. Studies on model organisms like Caenorhabditis elegans have shown that desaturases can exhibit broad substrate specificity. For instance, the C. elegans Δ12-desaturase FAT-2 can desaturate C15:1Δ9 to produce C15:2Δ9,12, demonstrating the potential for enzymatic machinery to produce di-unsaturated C15 fatty acids. nih.gov Although this produces a different isomer, it highlights the capability of desaturases to act on C15 substrates. A marine organism producing this compound would possess desaturases with the appropriate regioselectivity for the Δ6 and Δ9 positions and a suitable fatty acyl reductase.

The comparative analysis of these biosynthetic strategies reveals a common theme of enzymatic logic, with diversification in enzyme substrate specificity and regioselectivity driving the production of specific compounds in different organisms. The following tables summarize the key enzymatic steps and the known or hypothesized roles of the enzymes in the biosynthesis of this compound across different domains of life.

| Enzyme | General Function | Putative Role in this compound Biosynthesis | Known Organismal Context |

| Fatty Acid Synthase (FAS) | De novo synthesis of fatty acids | Synthesizes the C15 saturated fatty acid backbone (pentadecanoic acid) using propionyl-CoA as a primer. | Universal in plants, animals, and microorganisms. wikipedia.orgaocs.org |

| Δ6 Fatty Acid Desaturase | Introduces a cis double bond at the 6th carbon from the carboxyl end of a fatty acyl chain. | Converts pentadecanoic acid or a monounsaturated C15 precursor to a Δ6-unsaturated intermediate. | Widespread in plants, animals, and fungi for polyunsaturated fatty acid synthesis, though specific action on C15 substrates for this compound is not directly documented. researchgate.net |

| Δ9 Fatty Acid Desaturase | Introduces a cis double bond at the 9th carbon from the carboxyl end of a fatty acyl chain. | Acts on a C15 precursor to introduce a Δ9 double bond, leading to the (Z)6,(Z)9 diene system. | Ubiquitous in eukaryotes. nih.gov |

| Fatty Acyl-CoA Reductase (FAR) | Reduces a fatty acyl-CoA to a primary fatty alcohol. | Catalyzes the final step, converting (Z)6,(Z)9-pentadecadienoyl-CoA to this compound. | Found in plants for wax and suberin biosynthesis and in insects for pheromone production. nih.govnih.gov |

| Organism Group | Priming Molecule | Key Modifying Enzymes (Hypothesized) | Final Reduction Step | Cellular Location of Key Steps |

| Plants (e.g., Ageratum conyzoides) | Propionyl-CoA | Δ6 and Δ9 Fatty Acid Desaturases | Fatty Acyl-CoA Reductase | Plastid (de novo synthesis), Endoplasmic Reticulum (modification and reduction) aocs.orgnih.gov |

| Insects | Propionyl-CoA | Specific Δ6 and Δ9 Fatty Acid Desaturases | Fatty Acyl-CoA Reductase | Oenocytes/Pheromone glands |

| Marine Microorganisms | Propionyl-CoA | Desaturases with appropriate regioselectivity (e.g., Δ6 and Δ9) | Fatty Acyl-CoA Reductase | Cytosol/Endoplasmic Reticulum |

Biological Functions and Ecological Roles of Z 6, Z 9 Pentadecadien 1 Ol

Antimicrobial Mechanisms of Action

The compound demonstrates notable efficacy against various microbial pathogens, employing mechanisms that target fundamental cellular structures and processes.

(Z)6,(Z)9-Pentadecadien-1-ol is recognized as a fatty acid alcohol possessing antibacterial activity. frontiersin.org This activity is part of a broader class of fatty acids and their derivatives that are known to act as defense mechanisms against bacterial infections. frontiersin.org While research on this specific molecule is ongoing, the mechanisms of related compounds provide insight into its potential modes of action against pathogenic bacteria, including strains of Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. frontiersin.orgnih.gov

Table 1: Documented Antibacterial Activity of Plant Extracts Containing Fatty Acid Derivatives

| Bacterial Strain | Observed Effect | Source Compound/Extract | Reference |

|---|---|---|---|

| P. aeruginosa, E. coli, K. pneumoniae, S. aureus | Inhibition of colony growth | Methanol leaf extract of S. anquetilia | frontiersin.org |

| S. aureus W35, P. aeruginosa D31, K. pneumoniae DF30 | Potent antibacterial agent | Hexadecanoic acid, methyl ester | frontiersin.org |

| Listeria monocytogenes | Growth inhibition | Pentadecanal | nih.gov |

| S. mutans and E. faecalis | Inhibition of growth | Durian peel ethanol extract | biomedpharmajournal.org |

A primary mechanism of action for fatty acid derivatives is the disruption of the bacterial cell membrane. frontiersin.org This interaction leads to a loss of normal cell morphology, with cells appearing wrinkled, collapsed, and ultimately ruptured. mdpi.com The disruption of membrane integrity causes the leakage of essential intracellular components, such as DNA and proteins, which accelerates bacterial cell death. mdpi.com This direct lysis of the bacterial cell is a key feature of its antibacterial efficacy. frontiersin.org

Beyond physical disruption of the cell membrane, this compound and related compounds can interfere with critical metabolic functions. This includes the disruption of cellular energy generation and the impairment of essential enzyme activity, leading to a comprehensive breakdown of bacterial life processes. frontiersin.org By targeting these fundamental pathways, the compound can effectively inhibit bacterial growth and survival.

In addition to its antibacterial properties, this compound is situated within a class of compounds that exhibit antifungal capabilities. smujo.id Structurally similar molecules, such as 9,12-Octadecadienoic acid (Z,Z)- and its methyl ester, have demonstrated antifungal activity. smujo.idresearchgate.net Plant extracts containing these and other related fatty acids have shown inhibitory effects against various fungal pathogens, including Rhizoctonia solani, Fusarium oxysporum, Candida albicans, and Malassezia furfur. nih.govgjesm.netd-nb.info

The proposed modes of action for these compounds include interference with the fungal cell wall. researchgate.net For instance, some related molecules are thought to interact with key enzymes involved in cell wall synthesis, such as 1,3-β-glucan synthase. researchgate.net Other potential mechanisms include the disruption of biofilm formation, a critical factor in the resistance of fungi like C. albicans. researchgate.netresearchgate.net The ability to inhibit the dimorphic transition in fungi and disrupt preformed biofilms highlights a multi-faceted antifungal strategy. researchgate.net

Antibacterial Efficacy Against Pathogenic Strains

Antioxidant Properties and Free Radical Scavenging Capabilities

The role of natural compounds in mitigating oxidative stress is a significant area of research. Oxidative stress is implicated in the development of numerous chronic disorders, and plant-derived antioxidants are effective at scavenging radicals and inhibiting destructive oxidative pathways. mdpi.com

The antioxidant potential of natural extracts containing compounds like this compound is commonly evaluated using a variety of in vitro assays. nih.gov These tests measure the ability of a substance to neutralize free radicals, which are highly reactive molecules that can cause cellular damage. scienceopen.com The primary mechanism involves the donation of a hydrogen atom or an electron to the free radical, thereby stabilizing it. mdpi.comscienceopen.com

Several standard assays are employed to quantify this free-radical scavenging activity. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis (3-ethylbenzothiazoline 6-sulfonate)) assays are widely used colorimetric methods where the reduction of the radical by an antioxidant leads to a measurable change in absorbance. nih.govnih.govbdbotsociety.org The Ferric Reducing Antioxidant Power (FRAP) assay measures the ability of a substance to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), while the Oxygen Radical Absorbance Capacity (ORAC) assay evaluates the inhibition of peroxyl radical-induced oxidation. nih.govnih.govmdpi.com These assays collectively provide a comprehensive profile of a compound's antioxidant capacity. mdpi.comnih.gov Plant extracts rich in phenolics, flavonoids, and fatty acids consistently demonstrate strong antioxidant activity across these testing platforms. researchgate.netmdpi.com

Table 2: Common In Vitro Assays for Antioxidant Activity

| Assay | Principle | Reference |

|---|---|---|

| DPPH (2,2-diphenyl-1-picrylhydrazyl) | Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change. | nih.govnih.govmdpi.com |

| ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) | Measures the reduction of the ABTS radical cation by antioxidants. | nih.govbdbotsociety.orgnih.gov |

| FRAP (Ferric Reducing Antioxidant Power) | Measures the ability of a sample to reduce ferric (Fe³⁺) to ferrous (Fe²⁺) ions at low pH. | nih.govmdpi.comnih.gov |

| ORAC (Oxygen Radical Absorbance Capacity) | Measures the ability of an antioxidant to inhibit the oxidation of a fluorescent probe by peroxyl radicals. | nih.govmdpi.com |

| NO (Nitric Oxide) Scavenging Assay | Quantifies the ability of a compound to inhibit nitric oxide radicals. | nih.govnih.gov |

Chemoreception and Inter-organismal Communication

Chemical signaling is a fundamental aspect of how organisms interact with their environment and with each other. This compound, as a semiochemical, is implicated in these complex communication networks.

While many long-chain unsaturated alcohols are known to function as insect pheromones, attracting mates or signaling aggregation, the specific role of this compound in this context is not yet well-documented in scientific literature. Pheromones are highly specific, and even small changes in chemical structure can drastically alter their biological activity.

Currently, there are no definitive studies that have identified this compound as a primary sex or aggregation pheromone for any insect species. Electrophysiological studies, such as electroantennography (EAG), which measure the response of insect antennae to specific compounds, have not been reported for this particular molecule. Therefore, its activity in insect attraction and behavioral modulation remains an area for future research.

Table 1: Occurrence of this compound in Various Plant Species

| Plant Species | Family | Plant Part | Reference |

| Ageratum conyzoides | Asteraceae | Not specified | nih.gov |

| Skimmia anquetilia | Rutaceae | Roots | nih.gov |

| Cucurbita pepo (Pumpkin) | Cucurbitaceae | Seeds | researchgate.net |

Plants produce a vast array of volatile organic compounds (VOCs) that play crucial roles in their defense against herbivores and pathogens. These compounds can act as direct deterrents or toxins, or they can function as indirect defense signals, attracting the natural enemies of herbivores.

The presence of this compound in plants known for their insect-repellent properties, such as Skimmia anquetilia, suggests a potential role in plant defense. nih.gov Traditional uses of this plant as an insect and pest repellent further support this hypothesis. nih.gov However, the specific contribution of this compound to this repellent effect has not been isolated and studied in detail. It is possible that the compound acts synergistically with other volatile compounds produced by the plant to deter pests.

Furthermore, some plant-derived fatty acid derivatives are known to be involved in defense signaling pathways. At present, there is no direct evidence to suggest that this compound acts as a primary signaling molecule in plant defense pathways.

Contributions to Chemical Ecology and Biodiversity

The chemical compounds produced by organisms are integral to the structure and function of ecosystems. This compound, as a component of the chemical profiles of several plant species, contributes to the chemical biodiversity of these ecosystems.

The role of this compound in plant-microbe symbioses, such as the interactions between plants and mycorrhizal fungi or nitrogen-fixing bacteria, is not currently understood. While plants are known to release a variety of compounds into the rhizosphere to mediate these symbiotic relationships, the specific involvement of this fatty alcohol has not been investigated.

However, research has identified that this compound possesses antibacterial properties. frontiersin.org This suggests that the compound may play a role in shaping the microbial communities on and around the plant, potentially favoring beneficial microbes by inhibiting the growth of pathogenic bacteria.

Table 2: Documented Biological Activity of this compound

| Biological Activity | Organism(s) Exhibiting Activity | Reference |

| Antibacterial | Not specified | frontiersin.org |

The chemical interactions between hosts and their parasites are a key driver of co-evolution. Plants and their insect herbivores, for example, are engaged in a constant evolutionary arms race, with plants evolving new chemical defenses and insects evolving ways to overcome them.

Given the potential role of this compound in plant defense, it is plausible that this compound has played a role in the host-parasite dynamics of the plants in which it is found. However, without more specific data on its effects on particular herbivores or pathogens, its evolutionary significance in these interactions remains speculative. Further research is needed to elucidate the specific role of this compound in the co-evolution of plants and their natural enemies.

Advanced Methodologies for Analysis and Isolation of Z 6, Z 9 Pentadecadien 1 Ol

Chromatographic and Spectrometric Techniques for Identification and Quantification

A combination of chromatographic separation and spectrometric detection provides the robust framework necessary for the detailed analysis of (Z)6,(Z)9-Pentadecadien-1-ol. These methods offer high sensitivity and specificity, which are crucial for distinguishing the target compound from a complex matrix of other volatile organic compounds.

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like this compound. scioninstruments.comresearchgate.net It combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry. In GC, the sample is vaporized and separated into its components based on their boiling points and interactions with the stationary phase of the column. scioninstruments.com As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a molecular fingerprint, allowing for the identification of the compound. spectrabase.com

The quality of GC-MS analysis is heavily dependent on the sample preparation and extraction method. The primary goal is to efficiently extract and concentrate the volatile this compound from its source, which could be an insect gland or a synthetic reaction mixture, while minimizing the co-extraction of interfering substances. nih.gov Given the volatility of many insect pheromones, specialized techniques are often employed. researchgate.net

Commonly used extraction techniques include:

Headspace Trapping: This method involves collecting the volatile compounds from the air surrounding the sample. Dynamic headspace trapping, where a stream of purified air is passed over the sample and then through an adsorbent trap, is a gentle method that is particularly useful for collecting emitted pheromones without harming the insect. nih.gov

Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that uses a fused-silica fiber coated with a stationary phase to adsorb and concentrate volatile analytes from the headspace of a sample. researchgate.netresearchgate.net The fiber is then directly inserted into the hot injector of the GC for desorption and analysis. This method is simple, rapid, and requires minimal sample volume. uoguelph.ca

Solvent Extraction: Direct extraction of insect glands with a volatile organic solvent, such as hexane (B92381) or dichloromethane, is a common method for obtaining a profile of the compounds present in the gland. scioninstruments.comresearchgate.net This method is effective but may also extract non-volatile lipids and other interfering substances that could contaminate the GC system. uoguelph.ca

For optimal GC-MS analysis, samples are typically prepared in a volatile organic solvent at a concentration of approximately 10 µg/mL. uoguelph.ca It is crucial to avoid aqueous solutions and non-volatile materials, which are not amenable to GC-MS analysis. scioninstruments.comuoguelph.ca

Table 1: Comparison of Sample Preparation Techniques for GC-MS Analysis of Volatile Compounds

| Technique | Principle | Advantages | Disadvantages |

| Headspace Trapping | Collection of volatiles from the air onto an adsorbent. | Gentle, suitable for in vivo sampling. | Can be time-consuming, may require thermal desorption unit. |

| Solid-Phase Microextraction (SPME) | Adsorption of analytes onto a coated fiber. | Solvent-free, rapid, sensitive. | Fiber can be fragile, potential for sample carryover. |

| Solvent Extraction | Dissolving the sample in a volatile organic solvent. | High extraction efficiency for a broad range of compounds. | Co-extraction of non-volatile interferences, potential for solvent artifacts. |

The data generated by GC-MS analysis of complex samples containing this compound can be extensive and challenging to interpret manually. The resulting chromatogram will contain numerous peaks, each with a corresponding mass spectrum. The identification of the target compound is typically achieved by comparing its retention time and mass spectrum with those of an authentic standard.

In cases where a pure standard is not available, the mass spectrum can be compared to spectral libraries, such as the NIST Mass Spectrometry Data Center. nih.gov The fragmentation pattern of long-chain unsaturated alcohols in electron ionization (EI) MS often shows characteristic losses of water (M-18) and hydrocarbon fragments.

For complex datasets, chemometric methods such as Principal Component Analysis (PCA) can be employed. PCA is a statistical technique that reduces the dimensionality of the data by transforming the original variables into a smaller set of new variables, called principal components. osti.gov This allows for the visualization of patterns and relationships within the data that might not be apparent otherwise. In the context of pheromone analysis, PCA can be used to differentiate between samples based on their chemical profiles and to identify the key compounds that contribute to these differences. osti.gov

Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for the functional group analysis of this compound. This technique is based on the absorption of infrared radiation by the molecules in a sample, which causes vibrations of the chemical bonds. Different functional groups absorb radiation at characteristic frequencies, resulting in a unique infrared spectrum that provides information about the molecular structure.

For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for the following functional groups:

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ is indicative of the hydroxyl group.

C-H stretch (alkene): A band just above 3000 cm⁻¹ is characteristic of the C-H bonds of the cis-double bonds.

C-H stretch (alkane): Bands in the region of 2850-2960 cm⁻¹ correspond to the stretching vibrations of the C-H bonds in the long alkyl chain.

C=C stretch: A weak to medium band around 1650 cm⁻¹ is due to the carbon-carbon double bond stretching. The intensity of this band can be weak for symmetrically substituted alkenes.

C-O stretch: A band in the region of 1050-1150 cm⁻¹ is associated with the stretching of the carbon-oxygen single bond of the primary alcohol.

FTIR is particularly useful for confirming the presence of the hydroxyl and unsaturated functionalities within the molecule.

Table 2: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H stretch | 3200-3600 (broad) |

| Alkene (=C-H) | C-H stretch | >3000 |

| Alkane (-C-H) | C-H stretch | 2850-2960 |

| Alkene (C=C) | C=C stretch | ~1650 |

| Primary Alcohol (C-O) | C-O stretch | 1050-1150 |

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules, including this compound. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity. For this compound, key signals would include:

Olefinic protons (-CH=CH-): These protons would appear in the downfield region, typically between 5.3 and 5.5 ppm. The coupling constants between these protons can help to confirm the cis (Z) stereochemistry of the double bonds.

Protons on the carbon bearing the hydroxyl group (-CH₂OH): This signal would appear as a triplet around 3.65 ppm. aocs.org

Allylic protons (-CH₂-CH=CH-): These protons are adjacent to the double bonds and would resonate around 2.0 ppm.

Bis-allylic protons (=CH-CH₂-CH=): The protons on the methylene (B1212753) group between the two double bonds are particularly deshielded and would appear as a distinct signal.

Alkyl chain protons (-(CH₂)n-): The protons of the saturated part of the carbon chain would give rise to signals in the upfield region, typically between 1.2 and 1.6 ppm.

Terminal methyl protons (-CH₃): The protons of the terminal methyl group would appear as a triplet around 0.9 ppm.

¹³C NMR: The ¹³C NMR spectrum provides information about the number of different types of carbon atoms in the molecule. For this compound, distinct signals would be observed for the olefinic carbons (around 125-135 ppm), the carbon attached to the hydroxyl group (around 62 ppm), and the various alkyl carbons.

Together, 1D and 2D NMR experiments (such as COSY, HSQC, and HMBC) can be used to unambiguously assign all the proton and carbon signals and confirm the structure and stereochemistry of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Profiling and Characterization

Advanced Separation and Purification Strategies

The isolation of pure this compound from a mixture of isomers or other compounds requires advanced separation techniques. The choice of method depends on the nature of the impurities and the scale of the separation.

Fractional Distillation: While distillation is a common technique for separating compounds with different boiling points, it is often not effective for separating closely boiling isomers of long-chain alcohols. google.com A more effective approach involves converting the alcohol isomers into ester derivatives, which may have more disparate boiling points, allowing for their separation by fractional distillation. The separated esters can then be saponified to yield the pure alcohol isomers. google.com

Solvent Crystallization: This technique relies on the differential solubility of the target compound and its impurities in a particular solvent at a given temperature. By carefully selecting the solvent and controlling the temperature, it is possible to selectively crystallize the desired compound, leaving the impurities in the solution. This method can be effective for separating isomers, as linear and branched molecules often exhibit different solubilities. aiche.org

High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a form of liquid-liquid partition chromatography that is well-suited for the separation of natural products and other complex mixtures. nih.gov It operates without a solid support matrix, which eliminates irreversible adsorption and allows for a high recovery of the sample. The separation is based on the differential partitioning of the components between two immiscible liquid phases. By selecting an appropriate solvent system, HSCCC can be used to effectively separate isomers of unsaturated fatty alcohols. nih.gov

Table 3: Advanced Separation and Purification Strategies

| Technique | Principle | Applications for this compound |

| Fractional Distillation of Derivatives | Separation based on boiling point differences of ester derivatives. | Separation of geometric or positional isomers. |

| Solvent Crystallization | Separation based on differential solubility. | Purification from structurally different impurities, potential for isomer separation. |

| High-Speed Counter-Current Chromatography (HSCCC) | Liquid-liquid partition chromatography without a solid support. | High-resolution separation of isomers and purification from complex mixtures. |

Computational Approaches in this compound Research

While specific computational studies focusing exclusively on this compound are not extensively documented in publicly available literature, the methodologies for its analysis are well-established within the broader field of computational chemistry and drug discovery. These approaches are critical for predicting the compound's interactions with biological targets and forecasting its potential activities.

Molecular Docking Studies of Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in understanding the interaction between a ligand, such as this compound, and a biological target, typically a protein or enzyme. The process involves predicting the binding mode and affinity of the ligand to the target's binding site.

In a typical molecular docking study, the three-dimensional structures of both the ligand and the target protein are required. The algorithm then explores various possible conformations of the ligand within the binding site and calculates a scoring function to estimate the binding energy. Lower binding energies generally indicate a more stable and favorable interaction.

While no specific molecular docking studies for this compound have been identified, the principles of this methodology are widely applied. For instance, in the study of other bioactive compounds, molecular docking has been used to identify key amino acid residues involved in binding and to elucidate the mechanism of action at a molecular level.

Table 1: Illustrative Example of Molecular Docking Data

This table demonstrates the type of data that would be generated from a hypothetical molecular docking study of this compound against various protein targets.

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |

| Cyclooxygenase-2 (COX-2) | -7.5 | Arg120, Tyr355, Ser530 | Hydrogen Bonding, Hydrophobic Interactions |

| 5-Lipoxygenase (5-LOX) | -6.8 | His367, His372, Ile406 | Hydrophobic Interactions, van der Waals Forces |

| Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) | -8.2 | Ser289, His323, Tyr473 | Hydrogen Bonding, Pi-Alkyl Interactions |

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific studies on this compound were found.

In Silico Predictions of Biological Activity

In silico prediction of biological activity involves the use of computational models to forecast the pharmacological or toxicological properties of a chemical compound. These methods are often based on the compound's chemical structure and utilize various algorithms and databases of known chemical activities.

One common approach is the use of Quantitative Structure-Activity Relationship (QSAR) models. QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. By analyzing the physicochemical properties and structural features of molecules with known activities, these models can predict the activity of new or untested compounds like this compound.

Another in silico tool is the Prediction of Activity Spectra for Substances (PASS). PASS predicts a wide range of biological activities for a given compound based on its structural formula. The output is a list of potential activities with a corresponding probability of being active (Pa) or inactive (Pi).

Table 2: Illustrative Example of In Silico Biological Activity Predictions

This table provides a hypothetical example of the kind of output that could be generated from an in silico prediction tool for this compound.

| Predicted Biological Activity | Probability to be Active (Pa) | Probability to be Inactive (Pi) |

| Anti-inflammatory | 0.654 | 0.023 |

| Antifungal | 0.589 | 0.041 |

| Pheromonal Activity | 0.712 | 0.015 |

| Cytochrome P450 2C9 Inhibitor | 0.432 | 0.112 |

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific studies on this compound were found.

Future Research Trajectories and Academic Perspectives on Z 6, Z 9 Pentadecadien 1 Ol

Elucidation of Undiscovered Biosynthetic Enzymes and Regulatory Networks

A primary objective for future research is the complete elucidation of the biosynthetic pathway leading to (Z)6,(Z)9-Pentadecadien-1-ol. In insects, particularly moths, such compounds are typically synthesized from common fatty acid precursors through a series of modifications by specialized enzymes. nih.govresearchgate.net The proposed pathway serves as a roadmap for discovering the specific enzymes responsible for producing this C15 dienol.

The biosynthesis is hypothesized to begin with a C16 saturated fatty acid, such as palmitoyl-CoA, a common product of fatty acid synthesis. This precursor would then undergo a sequence of enzymatic reactions, including desaturation and chain-shortening, followed by reduction to the final alcohol. frontiersin.org Key enzyme families that are prospective targets for investigation are detailed in the table below.

| Enzyme Class | Proposed Function in this compound Biosynthesis | Research Trajectory |

| Fatty Acyl-CoA Desaturases | Introduce the Z6 and Z9 double bonds into the fatty acid chain. This likely involves one or more specific desaturases. | Functional characterization of candidate desaturase genes identified from pheromone gland transcriptomes. nih.govplos.org |

| β-oxidation Enzymes | Perform chain-shortening of a C16 precursor to a C15 intermediate. | Investigating the role of specific acyl-CoA oxidases and thiolases in modifying the chain length. |

| Fatty Acyl-CoA Reductases (FARs) | Catalyze the final step, reducing the C15 fatty acyl-CoA precursor to this compound. lu.se | Identification and kinetic analysis of pheromone gland-specific FARs with substrate specificity for the C15 diene precursor. lu.senih.gov |

Furthermore, the regulatory networks governing this pathway are completely unknown. Research in other insects suggests that production is often tightly controlled by hormonal signals, such as the Pheromone Biosynthesis Activating Neuropeptide (PBAN) in moths or Juvenile Hormone III in beetles. nih.gov Future studies should investigate the potential role of these or novel neuroendocrine signals in controlling the expression and activity of the biosynthetic enzymes involved in producing this compound.

Exploration of Novel Biological Roles and Ecological Functions in Untapped Systems

The biological function of this compound has not been documented. Based on its structure—a C15 unsaturated alcohol—its most probable role is as an insect sex pheromone, likely for a moth species. wikipedia.org Fatty alcohols are known to function as signaling molecules in various insects. nih.gov A crucial avenue of research will be to screen for the presence of this compound in extracts from the pheromone glands of diverse insect species.

Beyond its presumed role in insect communication, the ecological functions of this molecule in other, currently untapped, biological systems warrant exploration. Long-chain fatty alcohols are produced by a wide array of organisms, from marine bacteria and algae, where they can serve as energy reserves, to plants, where they are components of surface waxes. nih.govresearchgate.net Future research could explore:

Marine Ecosystems: Investigating marine microorganisms or invertebrates for the production and ecological role of this compound, which could be involved in symbiotic signaling or defense.

Plant Biology: Screening plant species for the presence of this compound as a potential component of cuticular waxes or as an allelochemical involved in plant-insect or plant-pathogen interactions.

Application of Omics Technologies (e.g., Metabolomics, Transcriptomics)

Modern omics technologies offer a powerful and unbiased approach to rapidly advance our understanding of this compound. A combined transcriptomic and metabolomic strategy is particularly promising for identifying both the compound in nature and the genetic machinery responsible for its production. nih.govresearchgate.net

Transcriptomics: By performing RNA sequencing on the pheromone glands (or other relevant tissues) of a target organism, researchers can generate a comprehensive catalog of expressed genes. researchgate.net Comparing this transcriptome to that of other body parts (e.g., abdomen, thorax) can reveal genes that are highly upregulated in the gland. nih.gov This approach has been highly successful in identifying candidate desaturases, reductases, and other key biosynthetic genes in numerous insect species. acs.orgnih.gov

Metabolomics: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to analyze tissue extracts to confirm the presence and quantity of this compound and its potential precursors. biorxiv.orgagriscigroup.us This provides the chemical evidence needed to complement the genetic data from transcriptomics.

A combined "omics" approach would involve identifying an organism that produces the compound via metabolomics, and then using differential expression analysis of its pheromone gland transcriptome to pinpoint the candidate genes involved in its formation. nih.govnih.gov

Development of Sustainable Bioproduction Methodologies

Chemical synthesis of structurally complex and stereospecific molecules like insect pheromones can be costly and environmentally challenging. earlham.ac.uk Metabolic engineering of microorganisms and plants offers a promising alternative for sustainable and cost-effective bioproduction. frontiersin.orgearlham.ac.uk Future research will likely focus on developing robust platforms for synthesizing this compound.

| Bioproduction Platform | Advantages | Research & Development Strategy |

| Oleaginous Yeasts (Yarrowia lipolytica) | High intrinsic production of fatty acid precursors; robust for industrial fermentation; extensive genetic tools available. nih.govfrontiersin.orgfrontiersin.org | Introduce the specific insect desaturase(s) and fatty acyl-reductase (FAR) genes into the yeast genome. frontiersin.orgfrontiersin.org Engineer the host's metabolism to increase the pool of C16 fatty acid precursors and channel it towards the desired C15 product. nih.gov |

| Plants (Nicotiana benthamiana) | Low-cost cultivation; scalable production. Pheromones can be extracted or potentially released directly from the plant. nih.govbiorxiv.org | Engineer plants with the complete biosynthetic pathway using multigene constructs. researchgate.net Utilize synthetic biology tools like inducible promoters to control the timing and level of pheromone production, maximizing yield while minimizing impact on plant growth. nih.govbiorxiv.org |

The development of such bioproduction systems first requires the discovery of the key biosynthetic genes as outlined in section 6.1. Once these genes are identified, they can be codon-optimized and expressed in a chosen chassis organism like Y. lipolytica. Subsequent rounds of metabolic engineering, guided by systems biology, can then be used to optimize titers and yield, paving the way for commercial-scale production for potential use in agriculture as a species-specific pest management tool.

Q & A

Q. How can researchers identify and quantify (Z)6,(Z)9-Pentadecadien-1-ol in complex biological mixtures?

Methodological Answer: Gas chromatography–mass spectrometry (GC–MS) is the primary analytical method for identification and quantification. Researchers should optimize column selection (e.g., polar capillary columns) to resolve structural isomers and use internal standards (e.g., deuterated analogs) to improve accuracy. For example, in allelopathy studies, this compound was detected via GC–MS with a peak area of 0.66% in plant extracts, alongside other lipids and alcohols . Calibration curves with purified standards are critical for quantification, especially given the compound’s low natural abundance.

Q. What are the key physicochemical properties of this compound relevant to experimental design?

Methodological Answer: Key properties include its molecular formula (C₁₅H₂₈O), molecular weight (224.38 g/mol), and hydrophobicity (logP ~5.4), which influence solubility in organic solvents like hexane or methanol . Its two double bonds (Z-configuration at C6 and C9) make it susceptible to oxidation, necessitating inert atmospheres (N₂/Ar) during storage. Researchers should validate purity via nuclear magnetic resonance (NMR) or high-resolution mass spectrometry (HRMS) to avoid confounding results in bioactivity assays .

Advanced Research Questions

Q. How should researchers design experiments to investigate the allelopathic or antibiotic mechanisms of this compound?

Methodological Answer: Use a tiered approach:

- Dose-response assays : Test concentrations ranging from 0.1–100 µM to identify thresholds for phytotoxicity or antimicrobial effects, as excessive concentrations may non-specifically disrupt membranes .

- Targeted omics : Pair transcriptomics (RNA-seq) and metabolomics (LC–MS) to pinpoint pathways affected in model organisms (e.g., Trifolium repens for allelopathy).

- Structural analogs : Compare bioactivity with saturated or E-isomer analogs to isolate the role of double-bond geometry. Reference frameworks like PICO (Population, Intervention, Comparison, Outcome) ensure hypothesis-driven design .

Q. How can contradictory data on this compound’s bioactivity be resolved?

Methodological Answer: Contradictions often arise from variability in source material purity or experimental conditions. Researchers should:

- Replicate studies : Use independent synthetic batches or natural extracts to confirm reproducibility.

- Control matrices : Account for matrix effects (e.g., plant lipid backgrounds) via blank samples in bioassays.

- Meta-analysis : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate literature quality and identify confounding variables like pH or temperature .

Q. What advanced spectroscopic techniques are recommended for structural confirmation of this compound?

Methodological Answer:

- Mass spectrometry : High-resolution ESI–MS or MALDI–TOF confirms molecular weight (e.g., m/z 224.214 for [M+H]⁺), while tandem MS (MS/MS) fragments the molecule to validate double-bond positions .

- NMR : ¹³C NMR distinguishes cis/trans configurations via coupling constants (J = 10–12 Hz for Z isomers). DEPT-135 spectra clarify carbon hybridization states .

- IR spectroscopy : O–H stretching (3200–3600 cm⁻¹) and C=C absorption (~1650 cm⁻¹) provide supplementary evidence .

Data Analysis and Reporting

Q. How should researchers address challenges in isolating this compound from co-occurring lipids?

Methodological Answer:

- Chromatographic separation : Use reverse-phase HPLC with C18 columns and gradient elution (e.g., 70–100% acetonitrile in water) to resolve similar lipids.

- Derivatization : Convert the alcohol to acetate esters via acetic anhydride to enhance volatility for GC–MS .

- Data validation : Cross-reference retention indices and spectral libraries (e.g., NIST) to minimize false positives .

Q. What statistical approaches are suitable for analyzing dose-dependent effects of this compound?

Methodological Answer:

- Non-linear regression : Fit dose-response curves using tools like GraphPad Prism to calculate EC₅₀/IC₅₀ values.

- ANOVA with post-hoc tests : Compare treatment groups (e.g., Tukey’s HSD) to assess significance in multi-concentration experiments.

- Multivariate analysis : Apply PCA or PLS-DA to omics datasets to identify biomarkers linked to bioactivity .

Tables of Key Data

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₅H₂₈O | |

| Exact Mass | 224.21414 g/mol | |

| logP | 5.4 | |

| GC–MS Retention Index | 0.66% peak area in plant extracts | |

| Double-Bond Positions | Z-configuration at C6 and C9 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.